molecular formula C15H24O6 B8742888 DIETHYL 1,5-DIOXASPIRO[5.5]UNDECANE-3,3-DICARBOXYLATE CAS No. 71348-43-1

DIETHYL 1,5-DIOXASPIRO[5.5]UNDECANE-3,3-DICARBOXYLATE

Cat. No.: B8742888
CAS No.: 71348-43-1
M. Wt: 300.35 g/mol
InChI Key: XNASOZGGRNSFGK-UHFFFAOYSA-N
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Description

DIETHYL 1,5-DIOXASPIRO[5.5]UNDECANE-3,3-DICARBOXYLATE is a chemical compound with a unique spiro structure. This compound is characterized by a spiro linkage between two cyclic ethers and a diethyl ester functional group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL 1,5-DIOXASPIRO[5.5]UNDECANE-3,3-DICARBOXYLATE typically involves the reaction of diethyl malonate with a suitable spiro compound precursor under acidic or basic conditions. The reaction conditions may vary depending on the desired yield and purity of the product. Common reagents used in the synthesis include strong acids like hydrochloric acid or bases like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

DIETHYL 1,5-DIOXASPIRO[5.5]UNDECANE-3,3-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.

    Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

DIETHYL 1,5-DIOXASPIRO[5.5]UNDECANE-3,3-DICARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of DIETHYL 1,5-DIOXASPIRO[5.5]UNDECANE-3,3-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The spiro structure allows for unique interactions with enzymes and receptors, potentially leading to various biological effects. The ester groups can be hydrolyzed to release active carboxylic acids, which may further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dioxaspiro(5.5)undecane-3,3-dicarboxylic acid: This compound is similar but lacks the diethyl ester groups.

    3,9-Diazaspiro(5.5)undecane derivatives: These compounds have a similar spiro structure but contain nitrogen atoms in the ring.

Uniqueness

DIETHYL 1,5-DIOXASPIRO[5.5]UNDECANE-3,3-DICARBOXYLATE is unique due to its specific ester functional groups and spiro linkage, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

71348-43-1

Molecular Formula

C15H24O6

Molecular Weight

300.35 g/mol

IUPAC Name

diethyl 1,5-dioxaspiro[5.5]undecane-3,3-dicarboxylate

InChI

InChI=1S/C15H24O6/c1-3-18-12(16)14(13(17)19-4-2)10-20-15(21-11-14)8-6-5-7-9-15/h3-11H2,1-2H3

InChI Key

XNASOZGGRNSFGK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(COC2(CCCCC2)OC1)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension, stirred at room temperature, of 60.0 g of paraformaldehyde (2.0 mol) and 0.25 g of sodium ethylate in 50.0 g of ethanol had 160.2 g of diethyl malonate (1.0 mol) added to it gradually over a period of one hour, the internal temperature being kept, by cooling, between 20° C. and 30° C. The reaction was allowed to continue for 2 hours at 50° C., before 0.4 g of sulfuric acid and 1.0 g of sodium hydrogen sulfate were added and 98 g of cyclohexanone (1.0 mol) were gradually added over a period of 5 minutes. The mixture was heated to 50° C. for one hour, 112.2 g of trimethyl orthoformate were added gradually over a period of one hour, after which the reaction was allowed to continue for a further 2 hours at 50° C. Subsequent heating caused 159.6 g of low-boiling components to distill over. The remaining residue was fractionated in an oil pump vacuum, 213.8 g of target product [lacuna] column gave 197.8 g of colorless target product (74.1% of the theoretical yield, based on diethyl malonate used). The purity, determined by gas chromatography, was 96 FID percent by area.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
solvent
Reaction Step One
Quantity
0.25 g
Type
catalyst
Reaction Step One
Quantity
160.2 g
Type
reactant
Reaction Step Two
Quantity
98 g
Type
reactant
Reaction Step Three
Quantity
112.2 g
Type
reactant
Reaction Step Four
Quantity
0.4 g
Type
catalyst
Reaction Step Five
Quantity
1 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

A suspension, stirred at room temperature, of 148.4 g of trimethyl orthoformate (1.4 mol) and 63.0 g of paraformaldehyde (2.1 mol) was admixed with 10.0 g of ethanol and 0.25 g of sodium ethanolate. The mixture was then heated to 50° C., and 160.2 g of diethyl malonate (1.0 mol) were added gradually over a period of 1.75 hours. At first, the reaction mixture thus obtained was stirred for a further 2 hours at 50° C., followed by cooling to room temperature. With stirring, 0.37 g of sulfuric acid and 1.0 g of sodium hydrogen sulfate were added, after which the temperature was initially, for a further 2 hours, regulated to 50° C. In the course of subsequent heating to 80° C., 72.3 g of low-boiling components were taken off, and 98.0 g of cyclohexanone (1.0 mol) were then gradually added over a period of 1.75 hours, a further 74.4 g of low-boiling components distilling over. Subsequent fractional distillation without using a column gave 246.2 g of colorless target product (78.3% of the theoretical yield, based on diethyl malonate used) with a purity, determined by gas chromatography, of 95.4 FID percent by area.
Quantity
148.4 g
Type
reactant
Reaction Step One
Quantity
63 g
Type
reactant
Reaction Step One
Quantity
160.2 g
Type
reactant
Reaction Step Two
Quantity
98 g
Type
reactant
Reaction Step Three
Quantity
0.25 g
Type
catalyst
Reaction Step Four
Quantity
0.37 g
Type
catalyst
Reaction Step Five
Quantity
1 g
Type
catalyst
Reaction Step Five
Quantity
10 g
Type
solvent
Reaction Step Six

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